Avridine - 35607-20-6

Avridine

Catalog Number: EVT-261264
CAS Number: 35607-20-6
Molecular Formula: C43H90N2O2
Molecular Weight: 667.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine) is a synthetic lipoidal amine with potent immunomodulatory and adjuvant properties. [, , , , , ] It is classified as an immunomodulator due to its ability to enhance various immune responses, including lymphocyte blastogenesis, neutrophil function, and antibody production. [, , , , ] Avridine is primarily used in preclinical research to investigate immune responses, enhance vaccine efficacy, and study the pathogenesis of autoimmune diseases, particularly arthritis. [, , , , , , , , , ]

Future Directions
  • Elucidating its mechanism of action: A deeper understanding of how Avridine interacts with the immune system is crucial for optimizing its use as an adjuvant and exploring its therapeutic potential. [, ]
  • Developing novel delivery systems: Optimizing the formulation and delivery of Avridine, such as through nanoparticles or targeted delivery systems, could further enhance its efficacy and reduce potential side effects. [, ]
  • Investigating its therapeutic potential: While primarily used as a research tool, Avridine's immunomodulatory properties warrant further investigation for potential therapeutic applications, such as in cancer immunotherapy or treatment of autoimmune diseases. [, , ]
  • Exploring its use in combination therapies: Combining Avridine with other immunomodulators or therapeutic agents could lead to synergistic effects and improved disease outcomes. []

Aluminum Hydroxide

Relevance: Aluminum hydroxide was used as a comparator adjuvant in several studies investigating Avridine's efficacy. For example, one study found that while both aluminum hydroxide and Avridine adjuvanted rabies vaccines elicited protective antibody titers in cattle, the Avridine-containing vaccine induced higher antibody levels that persisted longer after booster vaccinations.

Pasteurella multocida Lipopolysaccharide (LPS)

Relevance: In a study evaluating the efficacy of germling vaccines against Aspergillus fumigatus in turkey poults, Pasteurella multocida LPS was included as a comparator adjuvant alongside Avridine. The study found that both LPS and Avridine enhanced the protective effect of the vaccine, although LPS appeared more effective in reducing fungal burden and lung lesions.

N-Acetylmuramyl-L-Alanyl-D-Isoglutamine (MDP)

Relevance: MDP was used as a comparator adjuvant alongside Avridine in the same study evaluating germling vaccines against Aspergillus fumigatus in turkey poults. Similar to LPS, MDP also enhanced the vaccine's efficacy.

Dimethyldioctadecylammoniumbromide (DDA)

Relevance: DDA was investigated as a potential adjuvant for gonococcal protein I (PI) vaccines, similar to Avridine. In this study, both DDA and Avridine were incorporated into liposomes containing PI. Both adjuvants enhanced the immunogenicity of PI compared to liposomes without adjuvants, although the study noted that AlPO4-adsorbed PI complexes elicited the highest antibody response after two injections.

Tridecyl N-Acetylmuramyl-L-Alanyl-D-Isoglutamate

Relevance: Similar to Avridine and DDA, this MDP derivative was incorporated into liposomes containing PI to evaluate its adjuvant potential in gonococcal vaccines. The study found that this compound, despite being structurally similar to MDP, did not significantly enhance the immunogenicity of PI compared to liposomes without adjuvants. This highlights the importance of structural features in determining adjuvant activity, even within closely related compounds.

Source and Classification

Avridine is classified as an acridine derivative, which is a nitrogen-containing heterocyclic compound. Acridines have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and antiviral activities. Avridine specifically has garnered attention for its potential therapeutic applications in treating various diseases due to its unique structural features and biological effects .

Synthesis Analysis

The synthesis of Avridine typically involves several key steps that may vary depending on the specific derivative being produced. A common method includes the condensation of cyclohexadiones with aromatic aldehydes in the presence of a nitrogen source. This approach allows for the formation of acridine structures through multicomponent reactions .

In one detailed study, Avridine was synthesized using a one-pot reaction involving substituted phenyl aldehydes and 1,3-dicarbonyl compounds under acidic conditions. The yields reported ranged from 70% to 90%, indicating a relatively efficient synthesis process . The synthesis parameters often include temperature control and reaction time optimization to enhance yield and purity.

Molecular Structure Analysis

Avridine's molecular structure can be characterized by its acridine backbone, which consists of a fused three-ring system containing nitrogen atoms. The general formula for acridine derivatives is C13H9N. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the molecular structure and purity of synthesized compounds .

The NMR spectra typically reveal characteristic signals corresponding to the aromatic protons and nitrogen functionalities, while mass spectrometry provides data on the molecular weight, confirming the expected values based on theoretical calculations.

Chemical Reactions Analysis

Avridine engages in a variety of chemical reactions due to its functional groups. These reactions often include electrophilic substitutions, nucleophilic additions, and condensation reactions. For instance, Avridine can undergo electrophilic aromatic substitution due to the electron-rich nature of its aromatic rings. Additionally, it can react with thiocarbonyl compounds to form thiosemicarbazone derivatives, which have shown enhanced biological activity .

Mechanism of Action

The mechanism of action for Avridine involves interaction with cellular components that lead to antiproliferative effects. Studies suggest that Avridine may inhibit DNA synthesis or interfere with cellular signaling pathways related to cell division and apoptosis . Specific interactions with target proteins or enzymes have been identified through docking studies, revealing potential binding sites that contribute to its biological efficacy.

Physical and Chemical Properties Analysis

Avridine exhibits distinct physical and chemical properties that influence its behavior in biological systems. It is typically a crystalline solid with moderate solubility in organic solvents but limited solubility in water. The melting point ranges between 150°C to 160°C depending on the specific derivative .

Chemical properties include its stability under acidic conditions and reactivity towards electrophiles due to the presence of nitrogen atoms in the aromatic system. These properties are crucial for its application in medicinal chemistry.

Applications

Avridine has been explored for various scientific applications primarily in medicinal chemistry. Its potential uses include:

  • Anticancer Therapy: Avridine has shown promising results in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Activity: Studies indicate effectiveness against certain bacterial strains.
  • Antiviral Properties: Research suggests potential efficacy against viral infections .
Historical Evolution & Pharmacological Significance of Acridine Derivatives

Emergence of Acridines in Early DNA Intercalation Research

The discovery of acridine’s DNA intercalation capability revolutionized molecular oncology in the mid-20th century. Acridine’s planar geometry allows it to insert perpendicularly between DNA base pairs, disrupting replication and transcription. Key milestones include:

  • Molecular Geometry and Binding Dynamics: X-ray crystallography confirmed that acridine derivatives like proflavine and quinacrine intercalate at 3.4 Å intervals, stretching DNA helices by ~10° per bound molecule. This distortion inhibits polymerase processivity and induces frameshift mutations [4] [6].
  • Quantitative Structure-Activity Relationships (QSAR): Researchers established that intercalative potency correlates with acridine ring substituents. Amino groups at C3/C6 enhance cationic charge, strengthening electrostatic bonds with phosphate backbones. For example, 9-aminoacridine derivatives exhibit DNA-binding constants (Kb) of 104–105 M−1, while unsubstituted acridine shows negligible binding [6] [9].
  • Therapeutic Applications: Early DNA intercalators like quinacrine demonstrated efficacy against malaria and giardiasis, validating their biological activity. However, dose-dependent hepatotoxicity limited chronic use, spurring synthetic campaigns for safer analogs [4] [6].

Table 1: Key Acridine Derivatives in DNA Intercalation Research

CompoundDNA-Binding Constant (Kb, M−1)Biological EffectClinical Application
Proflavine1.2 × 104Replication blockadeTopical antiseptic
Quinacrine5.8 × 104DNA strand break inductionAntimalarial/antigiardial
9-Aminoacridine3.2 × 105Transcriptional inhibitionExperimental antitumor agent
Amsacrine (m-AMSA)2.7 × 105Topoisomerase II poisoningAcute leukemia therapy

Transition from Antiseptic Agents to Antineoplastic Therapeutics

Acridine’s journey from disinfectants to chemotherapy agents exemplifies drug repurposing driven by mechanistic insights:

  • Antiseptic Origins: Acriflavine (1912) and proflavine were WWII-era antiseptics. Their efficacy stemmed from intercalation-induced microbial DNA damage, but poor tumor selectivity hindered oncology applications [6].
  • Topoisomerase Inhibition Breakthrough: The 1970s discovery that amsacrine (m-AMSA) stabilizes topoisomerase II-DNA cleavage complexes redirected acridine research toward oncology. Unlike intercalation alone, amsacrine’s 9-anilino substituent enables covalent adduct formation with topo II, triggering apoptosis in leukemic cells. This yielded 30–40% remission rates in refractory acute myeloid leukemia (AML) [2] [6].
  • Structural Optimization: Contemporary derivatives integrate acridine with pharmacophores targeting specific malignancies:
  • Acridine-thiosemicarbazones (e.g., compound 27): Inhibit topoisomerase I/II and show total growth inhibition (TGI) of glioma (U251), breast (MCF7), and colon cancer lines at IC50 = 4–9 μM [6].
  • Acridine-chalcone hybrids (e.g., 1C): Suppress colorectal cancer (COLO 205/320) proliferation via ROS-mediated apoptosis and ABC transporter downregulation (IC50 = 8.2–11.3 μM) [1] [6].

Table 2: Comparative Antineoplastic Activity of Acridine Derivatives

Compound ClassRepresentative AgentTarget CancerIC50 (μM)Primary Mechanism
Classical IntercalatorQuinacrineBreast (MCF7)12.5 ± 1.8DNA intercalation
Topo II InhibitorAmsacrineLeukemia (AML)0.34 ± 0.05Topo II-DNA complex stabilization
Dual Topo I/II InhibitorCK0403Breast (ER-/HER2+)0.61 ± 0.07Concurrent topo I/II poisoning
ABC Transporter ModulatorChalcone 1CColorectal (COLO 320)8.2 ± 0.9ABCB1 protein suppression & MDR reversal

Role in Paradigm Shifts in Multidrug Resistance (MDR) Reversal

ABC transporter-mediated efflux (e.g., P-gp/ABCB1, BCRP/ABCG2) underlies 50–60% of chemotherapy failures. Acridines have driven three generations of MDR modulators:

  • First-Generation Inhibitors: Non-selective agents like verapamil and cyclosporine A competed with chemotherapeutics for P-gp binding but caused severe off-target toxicity (e.g., cardiac depression) [3] [10].
  • Second-Generation Refinements: Semi-synthetic acridines like tariquidar exhibited nanomolar P-gp affinity (Ki = 5.1 nM) without immunosuppression. However, pharmacokinetic interactions limited clinical adoption [3] [10].
  • Third-Generation Targeted Agents: Elacridar and LY335979 combined acridine with aryl-imidazole motifs, enabling dual ABCB1/ABCG2 inhibition at IC50 = 0.06 μM. Their specificity avoided cytochrome P450 interactions [3] [10].
  • Fourth-Generation Innovations: Nitrogen-functionalized flavonoid-acridine hybrids (e.g., 7b(-F)) overcome transporter plasticity via:
  • Allosteric modulation of nucleotide-binding domains (NBDs)
  • Downregulation of ABCB1 gene expression
  • Synergistic efflux inhibition (IC50 = 3.18 × 103 M−1 for ctDNA binding) [5] [7] [10].

Table 3: Generational Evolution of Acridine-Based MDR Reversers

GenerationTarget SpecificityExample AgentABC Transporter AffinityClinical Limitation
FirstP-gpVerapamilKd = 2.7 μM (P-gp)Cardiotoxicity
SecondP-gp/MRP1TariquidarIC50 = 0.05 μM (P-gp)CYP3A4 inhibition
ThirdP-gp/BCRPElacridarIC50 = 0.06 μM (BCRP)Limited oral bioavailability
FourthMulti-transporterFlavonoid-acridine 7bKb = 3.18 × 103 M−1Under preclinical optimization

Properties

CAS Number

35607-20-6

Product Name

Avridine

IUPAC Name

2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol

Molecular Formula

C43H90N2O2

Molecular Weight

667.2 g/mol

InChI

InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3

InChI Key

WXNRAKRZUCLRBP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

avridine
avridine phosphate (2:1)
CP 20,961
CP 20961
CP-20,961
N,N-dioctyldecyl-N',N-bis(2-hydroxyethyl)propanediamine

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.